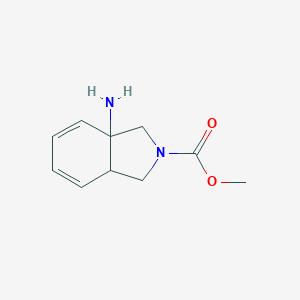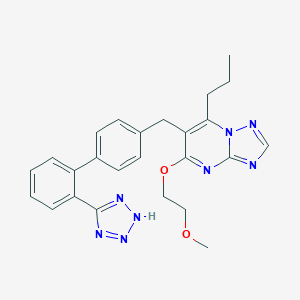![molecular formula C7H5NO2 B064691 4-Óxido de furo[3,2-b]piridina CAS No. 181526-18-1](/img/structure/B64691.png)
4-Óxido de furo[3,2-b]piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine 4-oxide and its derivatives can be accomplished through several methods. One efficient and rapid method involves a one-pot Sonogashira coupling/heteroannulation sequence, which has been demonstrated to be an effective approach for synthesizing furo[3,2-b]pyridine (Chartoire, Comoy, & Fort, 2008). Another method described the synthesis of furo[3,2-b]pyridines via cycloisomerization reactions of certain pyrrolidinones and piperidinones using various metal catalysis (Jury et al., 2009).
Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyridine 4-oxide is characterized by the presence of a furo[3,2-b]pyridine skeleton with an oxide group. This structure is foundational for further chemical modifications and reactions that enhance its utility in synthetic chemistry.
Chemical Reactions and Properties
Furo[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including cyanation, chlorination, nitration, and reactions with sodium methoxide, pyrrolidine, N,N-dimethylformamide, and ethyl cyanoacetate, producing a variety of derivatives with different functional groups (Shiotani & Taniguchi, 1996). These reactions demonstrate the compound's reactivity and versatility in organic synthesis.
Physical Properties Analysis
While specific studies directly addressing the physical properties of furo[3,2-b]pyridine 4-oxide were not found in the provided literature, the physical properties of such compounds generally include their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's applicability in different environments and reactions.
Chemical Properties Analysis
The chemical properties of furo[3,2-b]pyridine 4-oxide include its reactivity towards electrophilic and nucleophilic agents, its potential as a ligand in coordination chemistry, and its utility in the synthesis of complex organic molecules. Its electron-deficient nature, as evidenced by its use in the synthesis of highly efficient green phosphorescent organic light-emitting diodes, highlights its importance in materials science (Lee & Lee, 2013).
Aplicaciones Científicas De Investigación
Construcción Asimétrica de Furo[2,3-b]piridinas Enantioméricamente Enriquecidas
El 4-Óxido de furo[3,2-b]piridina se utiliza en la construcción asimétrica de furo[2,3-b]piridinas enantioméricamente enriquecidas. Esto implica un protocolo multicatalítico, que involucra oro, paladio y ácido fosfórico, que permite un proceso de cicloisomerización en cadena/cicloadición asimétrica [4 + 2] entre ynamidas y carbonato de 4-hidroxi-2-ciclopentenona .
Reacción en Cascada de Cuatro Pasos
El this compound está involucrado en una rara reacción en tándem de cuatro pasos entre acrilamidas y 4-hidroxi-2-alquinoatos para preparar nuevas furo[3,4-c]piridina-1,4-dionas. Esta reacción domino única incluye activación C–H, reordenamiento de Lossen, anulación y lactonización .
Inhibidores de Quinasas
Se ha informado que el this compound es un nuevo andamiaje para el desarrollo de inhibidores de quinasas altamente selectivos .
Moduladores de la Vía Hedgehog
El this compound también se puede utilizar como un modulador efectivo de la vía de señalización Hedgehog .
Mecanismo De Acción
Target of Action
Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.
Mode of Action
It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets
Biochemical Pathways
Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.
Pharmacokinetics
It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of Furo[3,2-b]pyridine 4-oxide.
Result of Action
The molecular and cellular effects of Furo[3,2-b]pyridine 4-oxide’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .
Safety and Hazards
Direcciones Futuras
The development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot . This suggests that there could be future research into developing more efficient methods for synthesizing Furo[3,2-b]pyridine 4-oxide and similar compounds .
Análisis Bioquímico
Biochemical Properties
Furo[3,2-b]pyridine 4-oxide, like other furo[3,2-b]pyridine derivatives, may interact with various enzymes, proteins, and other biomolecules. The nitrogen atom in its structure may serve as a hydrogen bond acceptor, resulting in additional protein-ligand interactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Some furo[3,2-b]pyridine derivatives have shown significant anticancer activity . They have been found to disrupt key cellular signaling pathways, potentially influencing cell function, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that furo[3,2-b]pyridine derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-oxidofuro[3,2-b]pyridin-4-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCIIFQWJWAWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442635 | |
| Record name | furo[3,2-b]pyridine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181526-18-1 | |
| Record name | Furo[3,2-b]pyridine, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181526-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[3,2-b]pyridine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)


![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)



![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)





